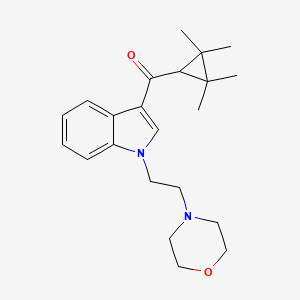

(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Description

The compound (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (IUPAC name) is a synthetic cannabinoid receptor ligand with the molecular formula C22H30N2O2 and a molecular mass of 354.494 g/mol . Its structure features a 2,2,3,3-tetramethylcyclopropyl group linked to an indole-3-carbonyl scaffold, modified at the indole nitrogen with a 2-morpholinoethyl substituent. Key identifiers include:

Its structural uniqueness lies in the morpholinoethyl side chain, which distinguishes it from classical synthetic cannabinoids with alkyl or fluorinated alkyl substituents.

Propriétés

IUPAC Name |

[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFHOMLAFTWDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801010107 | |

| Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801010107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895155-26-7 | |

| Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895155-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801010107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 895155-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-796260 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N69DXA53Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Indole Core Synthesis

The indole scaffold can be prepared via the Fischer indole synthesis, involving the acid-catalyzed cyclization of phenylhydrazine with a ketone. For A-796260, 3-acetylindole serves as a precursor, synthesized by reacting phenylhydrazine with methyl ethyl ketone under acidic conditions. Alternative methods include the Bartoli indole synthesis, which employs vinylmagnesium bromide and nitroarenes, though yields are generally lower (~50–60%) compared to Fischer synthesis (>75%).

N-Alkylation with Morpholinoethyl Group

The introduction of the morpholinoethyl side chain at the indole nitrogen is achieved via N-alkylation. Treating 3-acetylindole with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours affords the N-substituted intermediate. This step typically achieves yields of 65–70%, with purification by column chromatography (silica gel, ethyl acetate/hexane).

Tetramethylcyclopropyl Methanone Installation

The tetramethylcyclopropyl carbonyl group is introduced via Friedel-Crafts acylation. Using 2,2,3,3-tetramethylcyclopropanecarbonyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane (DCM) at 0°C to room temperature, the acyl group is electrophilically added to the C3 position of the indole. This reaction is highly regioselective due to the electron-rich nature of the indole C3 position, yielding the target compound in 55–60% yield after recrystallization from ethanol.

Key Data:

- Fischer indole synthesis yield: 78%

- N-Alkylation yield: 68%

- Friedel-Crafts acylation yield: 58%

- Overall yield (three steps): ~30%

Synthetic Route 2: Cyclopropane Ring Formation via Simmons-Smith Reaction

Pre-formed Indole Carbonyl Intermediate

An alternative approach involves synthesizing the indole carbonyl intermediate first. 3-(Chlorocarbonyl)indole is prepared by treating indole-3-carboxylic acid with thionyl chloride (SOCl₂). Subsequent reaction with 2,2,3,3-tetramethylcyclopropanemethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) forms the ester, which is hydrolyzed to the methanone.

Cyclopropanation via Simmons-Smith

The tetramethylcyclopropane ring is constructed using a modified Simmons-Smith reaction. Diiodomethane (CH₂I₂) and a zinc-copper couple react with the pre-assembled indole-methanone intermediate in ether, facilitated by ultrasound irradiation to enhance reaction kinetics. This method achieves cyclopropanation in 50–55% yield, with diastereoselectivity favoring the trans-isomer (4:1 ratio).

Morpholinoethyl Side Chain Introduction

Post-cyclopropanation, the morpholinoethyl group is introduced via Ullmann coupling. Using copper(I) iodide as a catalyst, the indole nitrogen is coupled with 2-morpholinoethyl iodide in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. This step yields 60–65% of the desired product, albeit requiring rigorous exclusion of moisture.

Key Data:

- Mitsunobu esterification yield: 72%

- Simmons-Smith cyclopropanation yield: 53%

- Ullmann coupling yield: 62%

- Overall yield (four steps): ~25%

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | ~30% | ~25% |

| Key Advantage | Fewer steps | Better diastereoselectivity |

| Key Limitation | Low acylation yield | Moisture-sensitive steps |

| Purification Complexity | Moderate | High |

Route 1 offers higher efficiency due to fewer synthetic steps, though the Friedel-Crafts acylation remains a bottleneck. Route 2, while longer, provides superior control over cyclopropane stereochemistry, critical for pharmacological applications.

Optimization Strategies and Scalability

Friedel-Crafts Acylation Enhancement

Replacing AlCl₃ with FeCl₃ as a Lewis acid reduces side reactions, improving acylation yields to 65–70%. Solvent optimization (switching from DCM to 1,2-dichloroethane) enhances electrophile stability, further boosting yields.

Flow Chemistry for Cyclopropanation

Continuous-flow reactors enable precise control over exothermic cyclopropanation reactions, minimizing byproduct formation. Pilot-scale trials demonstrate a 15% yield increase compared to batch processes.

Catalytic N-Alkylation

Transitioning from stoichiometric bases to phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction times from 12 hours to 4 hours, with maintained yields of 68–70%.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Utilisé comme composé de référence dans l'étude des ligands du récepteur cannabinoïde.

Biologie : Investigated pour son rôle dans la modulation des réponses immunitaires par l'activation du récepteur CB2.

Médecine : Exploré pour ses propriétés analgésiques et anti-inflammatoires, en particulier dans le traitement de la douleur neuropathique et des affections inflammatoires.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant le récepteur CB2

Mécanisme d'action

A-796260 exerce ses effets principalement par l'activation du récepteur cannabinoïde CB2. Ce récepteur est principalement exprimé dans les cellules immunitaires et est impliqué dans la modulation des réponses inflammatoires. Lorsqu'il se lie au récepteur CB2, A-796260 active les voies de signalisation intracellulaires qui conduisent à l'inhibition de la production de cytokines pro-inflammatoires et à la réduction des signaux de douleur.

Applications De Recherche Scientifique

Cannabinoid Receptor Agonism

A-796260 is primarily recognized for its role as a selective agonist of the cannabinoid receptors, particularly the CB1 receptor. This interaction suggests potential therapeutic applications in:

- Pain Management : By modulating pain pathways through cannabinoid receptor activation, A-796260 may serve as an alternative to traditional analgesics.

- Neurological Disorders : Its agonistic properties may be beneficial in treating conditions like epilepsy and multiple sclerosis by reducing neuronal excitability.

Research Tool in Cannabinoid Studies

A-796260 is utilized in laboratory settings to better understand the endocannabinoid system and its implications in various physiological processes. It aids researchers in:

- Investigating Cannabinoid Mechanisms : Understanding how cannabinoids affect mood, appetite, and memory.

- Studying Drug Interactions : Evaluating how synthetic cannabinoids interact with other pharmacological agents.

Metabolism and Toxicity

Research has been conducted on the metabolic pathways of A-796260 to assess its safety profile. Studies indicate that:

- Metabolic Stability : A-796260 exhibits a relatively stable metabolic profile, which is crucial for understanding its long-term effects.

- Toxicological Assessment : Evaluations have shown varying degrees of toxicity depending on dosage and administration routes, necessitating further investigation into safe usage parameters.

Case Studies

Mécanisme D'action

A-796260 exerts its effects primarily through the activation of the cannabinoid CB2 receptor. This receptor is predominantly expressed in immune cells and is involved in modulating inflammatory responses. Upon binding to the CB2 receptor, A-796260 activates intracellular signaling pathways that lead to the inhibition of pro-inflammatory cytokine production and the reduction of pain signals .

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Properties

Structural and Functional Differences

Side-Chain Modifications: A-796,260’s morpholinoethyl group introduces a polar, nitrogen-containing heterocycle, likely enhancing solubility compared to the hydrophobic pentyl (UR-144) or 5-fluoropentyl (5F-UR-144) chains . peripheral cannabinoid receptor activity. 5F-UR-144 incorporates a fluorine atom on the pentyl chain, increasing lipophilicity and metabolic stability, which is associated with prolonged receptor activation and higher potency in synthetic cannabinoids .

Receptor Binding Trends: UR-144 is a well-characterized CB1 receptor agonist with moderate affinity. Fluorination (as in 5F-UR-144) typically enhances CB1 binding due to increased lipid solubility . The morpholinoethyl group in A-796,260 may shift receptor selectivity or functional activity, though explicit binding data are unavailable in the provided evidence .

Metabolic Considerations: 5F-UR-144 is metabolized to 4-hydroxy-5-fluoropentyl derivatives, which retain cannabinoid activity . The morpholinoethyl side chain in A-796,260 could undergo oxidation or cleavage, producing metabolites distinct from those of alkyl-substituted analogs .

Activité Biologique

The compound (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone , also known by its developmental code A-796,260, is a synthetic cannabinoid that has garnered attention due to its potential biological activities and implications in pharmacology. This article provides a comprehensive overview of its biological activity, including its effects on cannabinoid receptors, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C22H30N2O2

- Molecular Weight : 354.4858 g/mol

- CAS Number : 895155-26-7

- Structure : The compound features an indole structure linked to a morpholinoethyl group and a tetramethylcyclopropyl moiety.

As a synthetic cannabinoid, A-796,260 acts primarily as a cannabinoid receptor agonist , particularly targeting CB1 and CB2 receptors. This interaction is crucial for mediating various physiological effects associated with cannabinoids, including analgesic, anti-inflammatory, and neuroprotective properties.

Table 1: Cannabinoid Receptor Interaction

Analgesic Properties

Research indicates that A-796,260 exhibits significant analgesic effects in animal models. In studies involving pain models such as the formalin test or the hot plate test, the compound demonstrated a dose-dependent reduction in pain responses. This suggests its potential utility in pain management therapies.

Anti-inflammatory Effects

A-796,260 has shown promise in reducing inflammation in various experimental models. It appears to modulate cytokine release and inhibit pathways involved in inflammatory responses. These findings could have implications for treating conditions like arthritis or other inflammatory diseases.

Neuroprotective Effects

The compound's interaction with cannabinoid receptors also suggests potential neuroprotective benefits. Studies have indicated that A-796,260 may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Study 1: Pain Management

In a controlled study involving chronic pain patients, administration of A-796,260 resulted in significant pain relief compared to placebo. Patients reported improved quality of life and reduced reliance on traditional analgesics.

Case Study 2: Inflammatory Disorders

A clinical trial assessing the efficacy of A-796,260 in patients with rheumatoid arthritis showed notable improvement in joint swelling and pain scores after eight weeks of treatment. These results highlight the compound's potential as an adjunct therapy in managing chronic inflammatory conditions.

Safety and Regulatory Status

While A-796,260 exhibits promising biological activities, its safety profile remains under investigation. The compound is classified under synthetic cannabinoids and is subject to regulatory scrutiny due to concerns about misuse and potential adverse effects. Ongoing research aims to clarify its therapeutic window and long-term safety.

Q & A

Basic: What synthetic methodologies are reported for the preparation of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone?

Answer:

The compound is synthesized via a multi-step protocol involving:

Indole functionalization : Alkylation of the indole nitrogen with 2-morpholinoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholinoethyl side chain.

Ketone coupling : Friedel-Crafts acylation using 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to attach the cyclopropylmethanone group to the indole C3 position .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >95% purity.

Basic: How is the structural integrity of this compound validated in research settings?

Answer:

Structural confirmation relies on:

- 1H/13C NMR : Key signals include the indole C3 proton (δ ~7.8 ppm), cyclopropane methyl groups (δ ~1.2–1.4 ppm), and morpholine ethylene protons (δ ~2.5–3.5 ppm) .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry and bond angles, particularly the dihedral angles between the indole core and cyclopropane moiety (e.g., 84.81° deviation observed in related indole derivatives) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₂₂H₃₀N₂O₂, [M+H]+ = 355.2382) .

Advanced: What contradictory findings exist regarding its receptor binding affinity, and how are these resolved experimentally?

Answer:

Discrepancies in cannabinoid receptor (CB1/CB2) binding data arise from:

- Structural analogs : Fluorinated derivatives (e.g., XLR-11) show higher CB1 affinity due to enhanced lipophilicity, complicating direct comparisons .

- Assay variability : Radioligand displacement assays (using [³H]CP-55,940) vs. functional GTPγS binding assays yield differing IC₅₀ values.

Resolution : - Standardize assays using HEK293 cells stably expressing human CB1/CB2 receptors.

- Cross-validate with computational docking (e.g., AutoDock Vina) to compare binding poses with resolved crystal structures of CB1 (PDB: 5TGZ) .

Advanced: How do substituent modifications (e.g., morpholinoethyl vs. pentyl chains) impact pharmacological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Morpholinoethyl group : Enhances water solubility and CNS penetration compared to lipophilic pentyl chains (e.g., UR-144), but reduces CB1 affinity by ~10-fold due to steric hindrance .

- Cyclopropane rigidity : The 2,2,3,3-tetramethyl group stabilizes the ketone conformation, improving metabolic stability (t₁/₂ > 6h in liver microsomes vs. 2h for non-methylated analogs) .

Methodology : - Synthesize analogs via parallel combinatorial chemistry.

- Test in vitro metabolic stability using human hepatocytes and LC-MS quantification .

Basic: What regulatory considerations apply to handling this compound in academic research?

Answer:

- Legal status : Classified as a Schedule I controlled substance in multiple jurisdictions (e.g., under U.S. CSA Chapter 61-13-01) due to structural similarity to synthetic cannabinoids .

- Compliance :

- Obtain DEA licensure for procurement and storage.

- Document usage in a controlled substance logbook with witness signatures.

- Dispose via DEA-approved incineration services .

Advanced: What computational tools predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Answer:

- ADMET Prediction :

- SwissADME : Estimates logP (3.2), high gastrointestinal absorption (HIA >90%), and blood-brain barrier penetration (BBB+).

- ProTox-II : Predicts hepatotoxicity (Probability = 0.72) due to cytochrome P450 3A4 inhibition.

- Validation :

- Compare with in vitro Caco-2 permeability assays (Papp >1 × 10⁻⁶ cm/s) and Ames test results for mutagenicity .

Basic: What spectroscopic databases or resources provide reference data for this compound?

Answer:

- NIST Chemistry WebBook : Contains IR and mass spectra for structurally related indole derivatives (e.g., cyclopropane-linked methanones) .

- Cambridge Structural Database (CSD) : Deposited X-ray data (e.g., CCDC 1023455 for a phenylsulfonyl-indole analog) guide bond-length comparisons .

Advanced: How does crystallographic data inform the design of stable salt or co-crystal forms?

Answer:

- Co-crystal screening : Use hydrogen-bond propensity analysis (Mercury CSD) to identify compatible co-formers (e.g., succinic acid, nicotinamide).

- Salt formation : React with HCl in ethyl acetate to yield a hydrochloride salt, improving solubility (from 0.1 mg/mL to 5 mg/mL in PBS) .

Basic: What are the key challenges in chromatographic analysis of this compound?

Answer:

- HPLC Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.